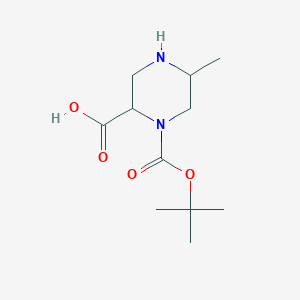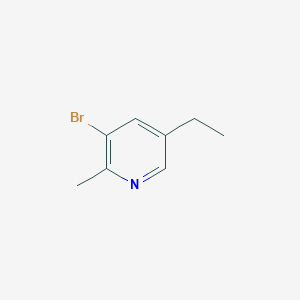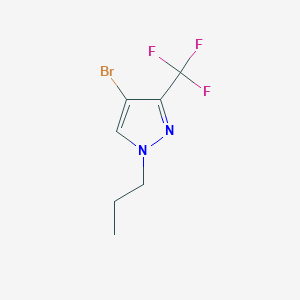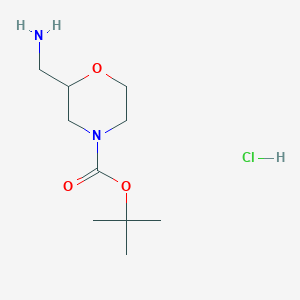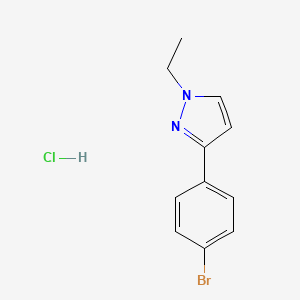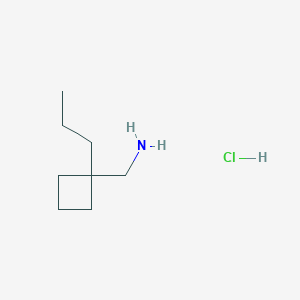
(1-Propylcyclobutyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1-Propylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . It is a hydrochloride salt form of (1-Propylcyclobutyl)methanamine, which is a cyclobutyl derivative. This compound is typically used in various chemical and pharmaceutical research applications.
科学的研究の応用
(1-Propylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
“(1-Propylcyclobutyl)methanamine hydrochloride” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
作用機序
Target of Action:
The primary target of “(1-Propylcyclobutyl)methanamine hydrochloride” (also known as methenamine) is the urinary tract. It is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
Mode of Action:
- Formaldehyde is considered highly bactericidal, effectively targeting and killing bacteria in the urinary tract .
Biochemical Pathways:
The key pathway involves the conversion of methenamine to formaldehyde. This occurs when the urine pH is sufficiently acidic. Formaldehyde disrupts bacterial cell membranes and inhibits bacterial growth .
Pharmacokinetics:
- Impact on Bioavailability : The acidic pH of urine is crucial for methenamine’s effectiveness. Alkaline urine reduces its conversion to formaldehyde, limiting its antibacterial action .
Result of Action:
- Cellular Effects : Bacterial cells are unable to maintain their integrity, resulting in cell lysis and elimination .
Action Environment:
生化学分析
Biochemical Properties
(1-Propylcyclobutyl)methanamine hydrochloride plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind to specific receptors on the cell surface, influencing signal transduction pathways. The compound’s interaction with enzymes such as monoamine oxidase can lead to the modulation of neurotransmitter levels, affecting various physiological processes .
Cellular Effects
The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades. These effects can result in modifications to gene expression profiles and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an agonist or antagonist at various receptor sites, leading to the activation or inhibition of signaling pathways. Additionally, the compound may inhibit or activate enzymes involved in neurotransmitter metabolism, resulting in changes to neurotransmitter levels and subsequent physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including disruptions to normal cellular function and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter metabolism. The compound can influence the levels of metabolites and alter metabolic flux within the cell. These interactions can have downstream effects on cellular processes and overall physiological function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within the cell can determine its accessibility to target biomolecules and its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The localization of the compound can determine its interactions with target biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propylcyclobutyl)methanamine hydrochloride involves the reaction of cyclobutyl derivatives with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(1-Propylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
- (1-Ethylcyclobutyl)methanamine
- (2,2-Diethylcyclopropyl)methanamine
- (1-Isobutylpyrrolidin-3-yl)methanamine
- (1-Morpholin-4-ylcycloheptyl)methanamine
Uniqueness
(1-Propylcyclobutyl)methanamine hydrochloride is unique due to its specific cyclobutyl structure and propylamine substitution, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(1-propylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIVQFLTZPYFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
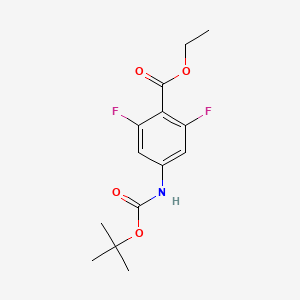
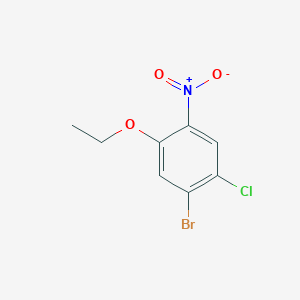
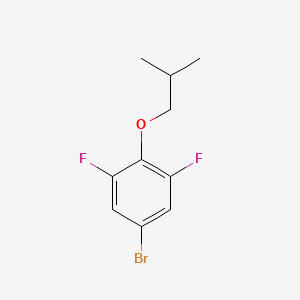
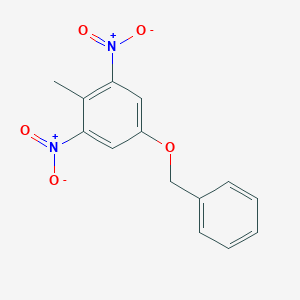
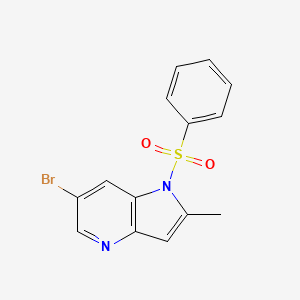
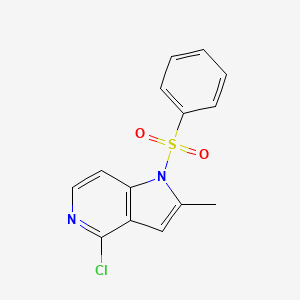
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)
